N-(3-methylpyridin-2-yl)-5-(methylsulfamoyl)furan-2-carboxamide
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Overview
Description
N-(3-methylpyridin-2-yl)-5-(methylsulfamoyl)furan-2-carboxamide is a synthetic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring, a furan ring, and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylpyridin-2-yl)-5-(methylsulfamoyl)furan-2-carboxamide typically involves multi-step reactions. One common method includes the following steps:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is synthesized through a series of reactions, including nitration, reduction, and cyclization.
Introduction of the Furan Ring: The furan ring is introduced via a cyclization reaction involving a suitable diene and dienophile.
Sulfonamide Formation: The sulfonamide group is introduced through a reaction between a sulfonyl chloride and an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylpyridin-2-yl)-5-(methylsulfamoyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-methylpyridin-2-yl)-5-(methylsulfamoyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Another compound with a pyridine ring and sulfonamide group, studied for its anti-tubercular activity.
N-(4-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide:
Uniqueness
N-(3-methylpyridin-2-yl)-5-(methylsulfamoyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
N-(3-methylpyridin-2-yl)-5-(methylsulfamoyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-8-4-3-7-14-11(8)15-12(16)9-5-6-10(19-9)20(17,18)13-2/h3-7,13H,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNMDVPFMMLSSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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